molecular formula C16H10N2S2 B2966965 (E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 243975-40-8

(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Cat. No.: B2966965
CAS No.: 243975-40-8
M. Wt: 294.39
InChI Key: JNGCYEDRDDSFEQ-UKTHLTGXSA-N
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Description

(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of heteroaryl-acrylonitriles, which are recognized as privileged structures in the development of novel therapeutic agents due to their versatile biological activities . The compound serves as a high-value building block (synthon) for the synthesis of a diverse range of novel heterocyclic systems. Its molecular framework incorporates multiple pharmacologically active motifs: the thiazole ring is a well-established scaffold in many FDA-approved drugs and contributes to various biological activities , while the acrylonitrile moiety is a highly reactive group that is crucial in the design of compounds with antitumor and antimicrobial properties . This structure makes it an ideal precursor for creating complex molecules targeted for biological screening. Primary Research Applications & Potential Mechanisms: • Anticancer Research: Structurally similar acrylonitrile derivatives have demonstrated potent growth inhibition against a broad panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and renal cancer . The antitumor potential of related 3-aryl-2-(thienyl)acrylonitriles is linked to the induction of apoptotic cell death and the inhibition of key cancer-related protein kinases, such as VEGFR-2 . • Antimicrobial Development: Novel heterocycles synthesized from acrylonitrile precursors have shown promising efficacy against challenging antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . • Antiparasitic Studies: Acrylonitrile derivatives are also a source of potential new compounds against kinetoplastid parasites, such as those causing Leishmaniasis and Chagas disease, and have been shown to induce programmed cell death (PCD) in these parasites . This product is intended for research purposes as a key chemical intermediate in discovery chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2S2/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGCYEDRDDSFEQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications.

The molecular formula of this compound is C16H10N2S2, with a molecular weight of 294.39 g/mol. The compound features a thiazole and thiophene moiety, which are known for their pharmacological properties. The synthesis typically involves multi-step reactions, often utilizing methods such as Hantzsch condensation or coupling reactions involving thiourea derivatives and various electrophiles .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In vitro assays have shown that compounds with thiazole rings exhibit varying degrees of antibacterial and antifungal activities. For instance, derivatives have been tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds often range from 100 to 400 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics .

Acetylcholinesterase Inhibition

Recent research highlights the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which is crucial for treating Alzheimer's disease. Compounds similar to this compound have demonstrated promising IC50 values in the low micromolar range, suggesting effective inhibition of acetylcholinesterase activity . This mechanism may enhance cognitive function by increasing acetylcholine levels in the brain.

Antimalarial Activity

Thiazole derivatives have also been explored for their antimalarial properties. A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, showing significant activity with low cytotoxicity in HepG2 cell lines. Structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring could enhance potency against malaria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Impact on Activity
Thiazole Ring Essential for antimicrobial and anticholinesterase activity
Thiophene Moiety Contributes to lipophilicity and potential binding interactions
Substituents on Phenyl Electron-withdrawing groups enhance antibacterial potency; electron-donating groups improve solubility

Research indicates that modifications at specific positions on the thiazole or phenyl rings can significantly alter biological activity, underscoring the importance of SAR studies in drug design .

Case Studies

  • Antimicrobial Study : A recent study synthesized a series of thiazole derivatives and assessed their antimicrobial efficacy against various bacterial strains. Among them, certain compounds exhibited MIC values comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .
  • Acetylcholinesterase Inhibition : In a study focused on Alzheimer's treatment, several thiazole derivatives were synthesized and tested for their inhibitory effects on acetylcholinesterase. One compound showed an IC50 value of 2.7 µM, indicating strong potential for further development .
  • Antimalarial Efficacy : A set of thiazole analogs was evaluated against Plasmodium falciparum, revealing that specific structural modifications led to enhanced antimalarial activity while maintaining low toxicity levels in mammalian cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(E)-2-(4-Phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile Thiophen-2-yl, 4-phenylthiazol-2-yl 328.83 Potential anticancer, materials science
(E)-3-(Dibenzo[b,d]thiophen-2-yl)-2-(3,4,5-trimethoxybenzoyl)acrylonitrile (8q) Dibenzo[b,d]thiophene, trimethoxybenzoyl 448.50 Anticancer (high yield: 92%)
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32) Benzo[b]thiophene, trimethoxyphenyl 375.46 Anticancer (GI₅₀ <10 nM)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1) Benzo[d]thiazole, diphenylamino-thiophene 529.65 Cyanide sensing (LOD: 4.24×10⁻⁸ M)
(E)-3-(4-Chlorophenyl)-2-(4-phenylthiazol-2-yl)oxirane-2-carbonitrile Oxirane, 4-chlorophenyl 340.80 Oxidation product (55% yield)

Key Observations:

  • Anticancer Activity : Compounds with bulkier aromatic systems (e.g., dibenzo[b,d]thiophene in 8q) exhibit enhanced anticancer activity, likely due to improved DNA intercalation or tubulin binding . The target compound’s thiophene-thiazole system may offer moderate activity, though specific data are lacking.
  • Sensing Applications: TP1 demonstrates the utility of acrylonitriles in anion sensing, leveraging intramolecular charge transfer (ICT) from diphenylamino groups .
  • Reactivity : Oxidation of the target compound with H₂O₂-KOH yields oxirane derivatives, a pathway shared with chloro-substituted analogues .

Electronic and Material Properties

  • Luminescence: Acrylonitriles with strong donor-acceptor pairs (e.g., triphenylamine-thiophene in TP1) exhibit tunable emission for optoelectronics . The target compound’s weaker donor capacity (thiophene vs. diphenylamino) may restrict luminescence efficiency.
  • Solar Cell Applications: Derivatives like (E)-2-(benzo[d]thiazol-2-yl)-3-(4,6-dibromothieno[3,4-b]thiophen-2-yl)acrylonitrile () are used in polymer solar cells due to extended π-conjugation. The target compound’s smaller π-system may limit charge transport efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with thiophene-2-carbaldehyde. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), catalyst type (e.g., piperidine), and temperature (70–90°C) to enhance stereoselectivity and yield. For example, aromatic aldehydes with electron-withdrawing groups improve reaction rates . Yield optimization can be monitored via TLC and validated by HPLC purity checks (>95%) .

Q. How is the E-configuration of the acrylonitrile moiety confirmed, and what spectroscopic techniques are essential for structural elucidation?

  • Methodological Answer : The E-configuration is confirmed via X-ray crystallography, which reveals the planar arrangement of the α,β-unsaturated nitrile group. Complementary techniques include:

  • 1H NMR : Coupling constants (J = 12–16 Hz for trans-vinylic protons).
  • IR Spectroscopy : Stretching vibrations at ~2220 cm⁻¹ (C≡N) and 1600–1650 cm⁻¹ (C=C).
  • UV-Vis : Absorption bands at 280–320 nm due to π→π* transitions .

Advanced Research Questions

Q. What experimental design strategies (e.g., Box-Behnken) are recommended for optimizing photocatalytic degradation parameters of this compound?

  • Methodological Answer : Box-Behnken Design (BBD) is ideal for multi-variable optimization. Key parameters include:

  • Factors : Catalyst loading (TiO₂/H₂O₂ ratio), pH (4–10), and UV intensity (10–30 mW/cm²).
  • Response Surface Methodology (RSM) : Models degradation efficiency (e.g., >90% in 120 min). Validation via ANOVA confirms significance (p < 0.05) of pH and catalyst interactions .
    • Data Contradiction Analysis : Discrepancies in degradation rates may arise from competing radical pathways (•OH vs. O₂•⁻), resolved via scavenger experiments (e.g., tert-butanol for •OH quenching) .

Q. How do molecular docking studies predict the interaction of this compound with biological targets, and what validation methods are employed?

  • Methodological Answer :

  • Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG < −8 kcal/mol) to targets like bacterial DNA gyrase or fungal CYP51.
  • Validation :
  • In Vitro Assays : MIC values (e.g., 2–8 µg/mL against S. aureus) correlate with docking scores.
  • MD Simulations : Root-mean-square deviation (RMSD < 2 Å) confirms complex stability .

Q. What methodologies are used to analyze the photophysical properties of acrylonitrile derivatives in polymer matrices, and how do intermolecular interactions affect emission tuning?

  • Methodological Answer :

  • Techniques :
  • Fluorescence Spectroscopy : Excitation-dependent emission shifts (e.g., 450→550 nm in PVK matrices).
  • AFM/XRPD : Detects dye aggregation (height variations >50 nm) and polymorph formation.
  • Intermolecular Effects : Hydrogen bonding between the nitrile group and PVK carbazole units stabilizes exciplex states, red-shifting emission. Solvent polarity during film casting (e.g., THF vs. DCM) further modulates Stokes shifts .

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